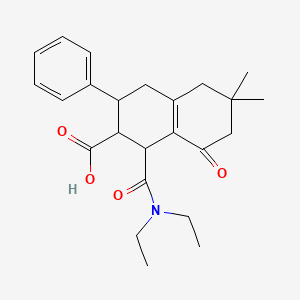
Fenaftic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These drugs are commonly referred to as “anthranilic acid derivatives” or “fenamates” because fenaftic acid is a derivative of anthranilic acid . The compound is known for its role in the synthesis of various pharmaceutical agents, including mefenamic acid, tolfenamic acid, flufenamic acid, and meclofenamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenaftic acid can be synthesized from 2-chlorobenzoic acid and aniline through a Goldberg reaction, which involves the use of copper oxide as a catalyst . The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization and the use of advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Fenaftic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Fenaftic acid and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their interactions with biological molecules and potential therapeutic effects.
Medicine: Serve as the basis for the development of NSAIDs, which are used to treat pain and inflammation.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of fenaftic acid involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting the activity of COX-1 and COX-2, this compound and its derivatives reduce the synthesis of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to the anti-inflammatory and analgesic effects observed with NSAIDs.
Comparison with Similar Compounds
- Mefenamic Acid
- Tolfenamic Acid
- Flufenamic Acid
- Meclofenamic Acid
Comparison: Fenaftic acid serves as the parent structure for these compounds, which share similar anti-inflammatory and analgesic properties. each derivative has unique pharmacokinetic and pharmacodynamic profiles, which influence their efficacy and safety in clinical use . For example, mefenamic acid is known for its strong analgesic effects, while flufenamic acid has a longer duration of action .
This compound’s uniqueness lies in its versatility as a precursor for various therapeutic agents, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
27736-80-7 |
|---|---|
Molecular Formula |
C24H31NO4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(diethylcarbamoyl)-6,6-dimethyl-8-oxo-3-phenyl-1,2,3,4,5,7-hexahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C24H31NO4/c1-5-25(6-2)22(27)21-19-16(13-24(3,4)14-18(19)26)12-17(20(21)23(28)29)15-10-8-7-9-11-15/h7-11,17,20-21H,5-6,12-14H2,1-4H3,(H,28,29) |
InChI Key |
FUXLDXFRSJXUQG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1C(C(CC2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CCN(CC)C(=O)C1C(C(CC2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


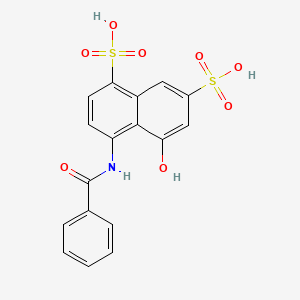
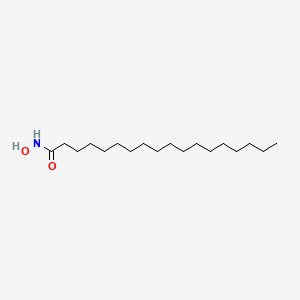
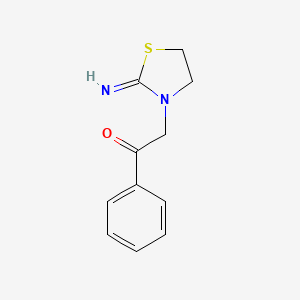
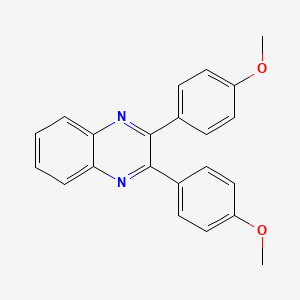
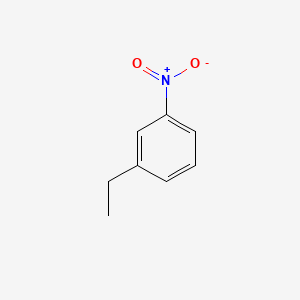
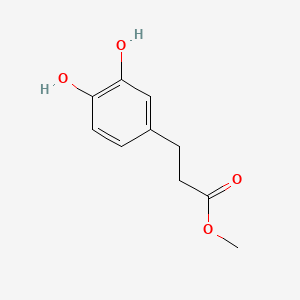

![N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE](/img/structure/B1616250.png)
![Phenyl-bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B1616253.png)

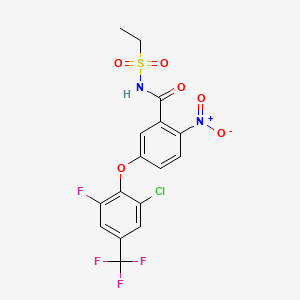
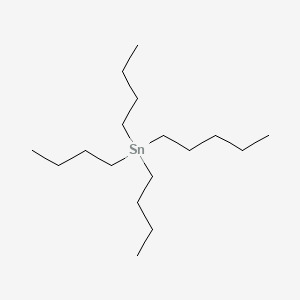
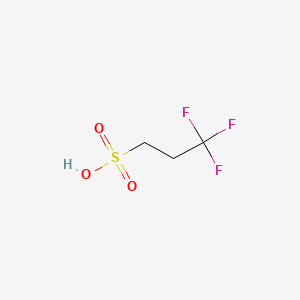
![Benzoic acid, 2-[(isocyanatosulfonyl)methyl]-, methyl ester](/img/structure/B1616260.png)
